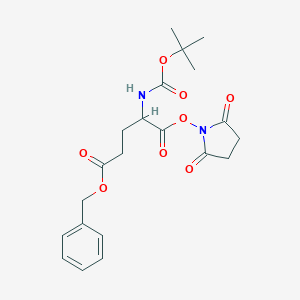
Boc-HomoArg(NO2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HomoArg(NO2)-OH: is a chemical compound known as N6-(amino(nitroamino)methylene)-N2-(tert-butoxycarbonyl)-L-lysine. It is a derivative of the amino acid lysine, modified with a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HomoArg(NO2)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the nitro group: The nitro group is introduced by reacting the protected lysine with a nitro reagent, such as nitrous acid or a nitroalkane, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Industrial production also incorporates advanced purification techniques to ensure the compound meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Boc-HomoArg(NO2)-OH can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Removal of the Boc group to yield the free amino compound.
Aplicaciones Científicas De Investigación
Boc-HomoArg(NO2)-OH has several applications in scientific research:
Peptide Synthesis:
Biochemical Research: The compound is used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents and study their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialized chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Boc-HomoArg(NO2)-OH involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The Boc protecting group allows for selective modification of the amino group, enabling targeted functionalization in peptide synthesis and other applications.
Comparación Con Compuestos Similares
Boc-Lysine: Similar to Boc-HomoArg(NO2)-OH but without the nitro group, used in peptide synthesis.
Fmoc-Lysine: Another lysine derivative with a different protecting group (fluorenylmethyloxycarbonyl), used in peptide synthesis.
Boc-Arginine: A derivative of arginine with a Boc protecting group, used in peptide synthesis and biochemical research.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the nitro group. This combination allows for selective functionalization and modification, making it a valuable tool in peptide synthesis and biochemical research. The nitro group also imparts unique redox properties, enabling studies of redox reactions and interactions with biological targets.
Propiedades
IUPAC Name |
(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid](/img/structure/B558334.png)









